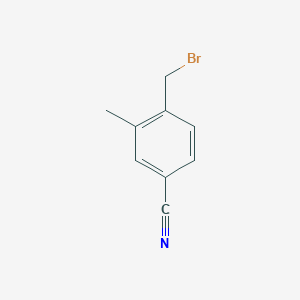

4-(Bromomethyl)-3-methylbenzonitrile

描述

Contextual Significance within Benzonitrile (B105546) Derivatives Research

Benzonitrile and its derivatives are fundamental scaffolds in organic chemistry, recognized for their utility in creating a wide array of more complex molecules. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems. The presence of a bromine atom and a methyl group on the benzene (B151609) ring of 4-(Bromomethyl)-3-methylbenzonitrile further enhances its synthetic potential.

The strategic placement of the bromomethyl, methyl, and cyano groups on the aromatic ring makes this compound a valuable intermediate. The bromomethyl group provides a reactive site for nucleophilic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group can participate in cycloaddition reactions and can be a precursor to other functional groups. The methyl group can influence the reactivity and regioselectivity of reactions on the aromatic ring. Research on related benzonitrile derivatives has shown their importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for applications such as dye-sensitized solar cells.

Role as a Key Building Block in Contemporary Organic Synthesis

This compound serves as a crucial building block in the assembly of complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromomethyl group is particularly useful for introducing the cyanobenzyl moiety into various molecules.

For instance, the related compound 4-(bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. sigmaaldrich.com It also reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521) to form 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. sigmaaldrich.com These examples highlight the types of transformations that this compound can likely undergo, making it a valuable precursor for creating diverse molecular structures. The synthesis of the anticancer drug Letrozole, for example, utilizes a bromomethylbenzonitrile derivative in a key step, demonstrating the importance of this class of compounds in medicinal chemistry. google.comgoogle.comgoogleapis.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is intrinsically linked to the broader field of benzonitrile chemistry. Research in this area is focused on developing novel synthetic methodologies and exploring the applications of these compounds in various scientific disciplines. A significant research trajectory involves the use of benzonitrile derivatives in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

Furthermore, the spectroscopic and theoretical properties of benzonitrile derivatives are of academic interest. For example, a detailed study on the vibrational spectra of the closely related isomer, 4-Bromo-3-methylbenzonitrile, has been conducted using experimental techniques like FTIR and FT-Raman spectroscopy, complemented by theoretical calculations. researchgate.net Such studies provide fundamental insights into the molecular structure and properties of these compounds, which is crucial for predicting their reactivity and designing new synthetic applications. While specific research on this compound is not extensively documented, its structural similarity to well-studied benzonitriles suggests its potential for similar applications and warrants further investigation.

Interactive Data Tables

Physical and Chemical Properties of 4-Bromo-3-methylbenzonitrile (a related isomer)

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN | googleapis.com |

| Molecular Weight | 196.04 g/mol | googleapis.com |

| Melting Point | 53-57 °C | googleapis.com |

| Assay | 97% | googleapis.com |

| InChI Key | SKXUZFJOLNNWIG-UHFFFAOYSA-N | googleapis.com |

Spectroscopic Data for 4-Bromo-3-methylbenzonitrile (a related isomer)

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| FTIR (cm⁻¹) | 2217 (CN stretch) | americanelements.com |

| FT-Raman (cm⁻¹) | 2338 (CN stretch), 1040, 522, 254 | americanelements.com |

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWUDADEHIHOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247022-11-2 | |

| Record name | 4-(bromomethyl)-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 3 Methylbenzonitrile

Side-Chain Bromination Strategies

Benzylic bromination, which targets the carbon atom adjacent to the aromatic ring, is the most direct method for producing 4-(bromomethyl)-3-methylbenzonitrile. masterorganicchemistry.com

The most common and well-established method for benzylic bromination is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (UV or visible), in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724). wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net

The reaction proceeds via a free-radical chain mechanism: chadsprep.commasterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or the weak N-Br bond in NBS under heat or light, generating a small number of radicals. These radicals initiate the formation of a trace amount of molecular bromine (Br₂).

Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group at the benzylic position of the toluene (B28343) derivative. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com This benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

Termination: The reaction concludes when radicals combine with each other.

The key advantage of using NBS is that it maintains a very low, steady concentration of Br₂ and hydrogen bromide (HBr) in the reaction mixture. masterorganicchemistry.comlibretexts.org This low concentration is crucial for favoring the desired radical substitution pathway and suppressing competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com

| Reagent/Condition | Role/Purpose | Source(s) |

| 3,4-Dimethylbenzonitrile (B1346954) | Starting Material | - |

| N-Bromosuccinimide (NBS) | Brominating agent; provides a low concentration of Br₂ | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| AIBN or Light (hν) | Radical Initiator; starts the chain reaction | organic-chemistry.orgrsc.orgchadsprep.com |

| Carbon Tetrachloride (CCl₄) or Acetonitrile | Solvent; inert under radical conditions | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Reflux/Heat | Provides energy for initiation and propagation | rsc.org |

While free-radical initiation with AIBN or UV light is standard, modern approaches explore catalytic methods to enhance efficiency and safety. Visible-light photocatalysis has emerged as a greener alternative for the bromination of toluene derivatives. researchgate.net These reactions can sometimes proceed without a dedicated photocatalyst, using a simple compact fluorescent lamp (CFL) as the light source under mild conditions. acs.org For instance, a general protocol for the visible-light-induced bromination of benzylic compounds with NBS has been developed using acetonitrile as a solvent. acs.org

Another approach involves the in situ generation of bromine from HBr and an oxidant like H₂O₂ in a continuous-flow microreactor, which improves safety by avoiding the storage and handling of molecular bromine. researchgate.net While not specifically documented for this compound, these catalytic and flow-chemistry techniques represent advanced methodologies applicable to its synthesis. Asymmetric photocatalysis has also been used for the C-H functionalization of toluene derivatives, demonstrating the potential for creating chiral molecules from such feedstock chemicals. acs.org

A significant challenge in the synthesis of this compound is preventing over-bromination, which leads to the formation of 4-(dibromomethyl)-3-methylbenzonitrile as a byproduct. acs.org Achieving high selectivity for the desired monobrominated product is critical.

Several factors influence this selectivity:

Stoichiometry: Using a precise molar ratio of NBS to the starting material is crucial. A ratio of approximately 1:1 is typically employed to favor monobromination. gla.ac.uk

Reaction Time and Temperature: Careful monitoring of the reaction and stopping it once the starting material is consumed can prevent the formation of the dibrominated product. Lowering the reaction temperature can also increase selectivity, although it may slow the reaction rate. gla.ac.uk In some photochemical flow reactions, higher temperatures have been shown to increase the formation of the dibrominated product. rsc.org

Concentration: Studies have shown that reactant concentration can impact selectivity. In some continuous flow systems, increasing the concentration of the toluene derivative was found to reduce selectivity for the monobrominated product. rsc.org

Bromine radicals are inherently more selective than chlorine radicals, which is advantageous for targeting a specific C-H bond. stackexchange.commasterorganicchemistry.com The abstraction of a hydrogen atom by a bromine radical is an endothermic process, meaning the transition state more closely resembles the product radical. This makes the reaction more sensitive to the stability of the radical being formed, thus strongly favoring the more stable benzylic position and helping to control the position of bromination. stackexchange.com

Precursor-Based Synthesis Pathways

The synthesis can also commence from precursors that already possess a substituted benzonitrile (B105546) framework. This approach relies on the same fundamental benzylic bromination chemistry described previously.

The target compound can be synthesized from other substituted 4-methylbenzonitriles, such as those containing fluoro or methoxy (B1213986) groups.

From 4-methoxy-3-methylbenzonitrile (B2465213): The synthesis of the related compound, methyl 4-(bromomethyl)-3-methoxybenzoate, is well-documented and proceeds by reacting methyl 4-methyl-3-methoxybenzoate with NBS. google.com This process is conducted with exposure to light in a solvent like chlorobenzene (B131634) or ethyl acetate (B1210297), avoiding the highly toxic carbon tetrachloride. google.com A similar strategy can be applied to 4-methoxy-3-methylbenzonitrile to yield 4-(bromomethyl)-3-methoxybenzonitrile. sigmaaldrich.com

From 3-fluoro-4-methylbenzonitrile: This precursor can also undergo benzylic bromination to produce 4-(bromomethyl)-3-fluorobenzonitrile. nih.gov The reaction would follow a standard Wohl-Ziegler protocol using NBS and a radical initiator. The synthesis of the precursor itself, 3-fluoro-4-methylbenzonitrile, can be achieved through various routes, including decarbonylation reactions or from starting materials like o-methylbenzylamine via diazotization. chemicalbook.comgoogle.com

| Precursor | Product | Key Reagents | Source(s) |

| 4-methoxy-3-methylbenzonitrile | 4-(Bromomethyl)-3-methoxybenzonitrile | NBS, Light | google.comsigmaaldrich.com |

| 3-fluoro-4-methylbenzonitrile | 4-(Bromomethyl)-3-fluorobenzonitrile | NBS, Radical Initiator | nih.gov |

Instead of starting with a pre-formed benzonitrile, the nitrile functional group can be introduced during the synthetic sequence. These multi-step pathways offer flexibility but are generally more complex.

One common method for synthesizing nitriles is from the corresponding aldehyde. An aldehyde can be converted to an aldoxime by reacting it with hydroxylamine. The resulting oxime is then dehydrated using a reagent like diphosphorus (B173284) pentoxide (P₂O₅) or thionyl chloride to yield the nitrile. google.com Green chemistry approaches have explored using ionic liquids as recyclable catalysts and solvents for this transformation, avoiding harsh reagents. rsc.orgresearchgate.netrsc.org

Another route involves the conversion of a carboxylic acid. For example, 3-Bromo-4-methyl-benzoic acid has been converted to 3-Bromo-4-methylbenzonitrile by first forming the amide via an acyl chloride intermediate, followed by dehydration with thionyl chloride.

Therefore, an alternative synthesis for this compound could involve:

Starting with 3-methyl-4-bromotoluene.

Converting the bromo-substituent to a different functional group (e.g., an aldehyde or carboxylic acid) via organometallic intermediates.

Synthesizing the nitrile group from this new functional group.

Finally, performing the benzylic bromination on the methyl group.

A related synthesis for 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) involves the reduction of 4-bromo-3-formylbenzonitrile (B1291470) with sodium borohydride. chemicalbook.com The resulting benzyl (B1604629) alcohol could then be converted to the corresponding benzyl bromide, representing another strategic alternative.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The efficient laboratory synthesis of this compound hinges on the optimization of several key process variables. These include the choice of solvent, reaction temperature, and duration, all of which can significantly impact the reaction's outcome.

Influence of Reaction Conditions (Solvents, Temperature, Time)

The selection of an appropriate solvent is crucial in the benzylic bromination of 4,3-dimethylbenzonitrile. Historically, carbon tetrachloride (CCl4) has been a common solvent for Wohl-Ziegler brominations due to its inertness and ability to facilitate radical chain reactions. rsc.orgwikipedia.org For instance, the synthesis of the closely related 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile is effectively carried out in CCl4 at reflux temperature for 8 hours, initiated by azobisisobutyronitrile (AIBN), achieving a 90% yield. rsc.org

However, due to the toxicity and environmental concerns associated with CCl4, alternative solvents have been investigated for similar transformations. google.com A patent for the synthesis of methyl 4-bromomethyl-3-methoxybenzoate highlights the use of chlorobenzene or ethyl acetate as viable alternatives. google.com The reaction can be initiated by exposure to light, such as from a UV immersion lamp, and conducted at low temperatures (0 to 5°C) for several hours. google.com Research on other benzylic brominations has also explored solvents like 1,2-dichlorobenzene (B45396) and acetonitrile, with the former showing superior results in terms of reaction time and yield compared to classic Wohl-Ziegler conditions in some cases. google.commdma.ch

The reaction temperature and time are interdependent variables that must be carefully controlled. While reflux temperatures are common, particularly with CCl4, lower temperatures can be employed, especially with photochemical initiation. rsc.orggoogle.com The reaction time is typically monitored by techniques like TLC or GC to determine the point of maximum consumption of the starting material and minimal formation of by-products, such as the dibrominated species.

| Starting Material | Solvent | Initiator | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methylbenzonitrile | Carbon Tetrachloride (CCl4) | AIBN | Reflux | 8 h | 90% | rsc.org |

| Methyl 3-methoxy-4-methylbenzoate | Chlorobenzene | UV light | 0-5 °C | 4 h | 90% | google.com |

| Methyl 3-methoxy-4-methylbenzoate | Ethyl Acetate | UV light | 0-5 °C | 4 h | 95% | google.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | 1,2-Dichlorobenzene | AIBN | Not specified | 8 h | 92% | google.com |

Impact of Reagent Purity and Stoichiometry

The purity of the starting material, 4,3-dimethylbenzonitrile, and the brominating agent, typically N-Bromosuccinimide (NBS), is paramount for a successful and clean reaction. Impurities in the starting material can lead to undesired side reactions and complicate the purification of the final product. The purity of NBS is also critical; while crude NBS is sometimes considered effective for Wohl-Ziegler reactions, recrystallized NBS may be necessary to avoid side reactions in other contexts. wikipedia.org

The stoichiometry between 4,3-dimethylbenzonitrile and NBS is a key factor in controlling the selectivity of the reaction. A molar ratio of approximately 1:1 is theoretically required for mono-bromination. However, in practice, a slight excess of NBS may be used to ensure complete conversion of the starting material. Patents for similar reactions suggest a molar ratio of the methyl-substituted precursor to NBS in the range of 1:0.9 to 1:1.5, with a preferred range of 1:1.0 to 1:1.2. google.com Using a significant excess of NBS can increase the likelihood of over-bromination, leading to the formation of 4-(dibromomethyl)-3-methylbenzonitrile and other polysubstituted by-products. Therefore, careful control of the stoichiometry is essential to maximize the yield of the desired mono-brominated product.

| Starting Material | Brominating Agent | Molar Ratio (Substrate:NBS) | Reference |

|---|---|---|---|

| 4-Methylbenzonitrile | N-Bromosuccinimide | 1:1.2 | rsc.org |

| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide | 1:1.05 | google.com |

| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide | 1:0.9 to 1:1.5 (general), 1:1.0 to 1:1.2 (preferred) | google.com |

Advanced Reactor Technologies (e.g., Micro-reactors for Enhanced Selectivity)

The use of advanced reactor technologies, such as micro-reactors, offers promising avenues for enhancing the selectivity and efficiency of benzylic brominations. Micro-reactors provide superior heat and mass transfer compared to conventional batch reactors, which can be particularly advantageous for highly exothermic and fast reactions. This enhanced control allows for more precise management of the reaction temperature and residence time, which can minimize the formation of by-products.

While specific studies on the synthesis of this compound in micro-reactors are not widely published, research on analogous systems demonstrates the potential of this technology. For example, the use of a Corning G3 reactor for the scale-up of a benzylic bromination resulted in a 14-fold increase in productivity compared to lab-scale batch synthesis. This was attributed to improved mixing and more efficient use of the reactor volume. The precise control over reaction parameters in a micro-flow system can lead to higher selectivity for the mono-brominated product and reduce the formation of impurities. The application of such technologies to the synthesis of this compound could therefore offer significant advantages in terms of yield, purity, and scalability.

Reactivity and Transformation Pathways of 4 Bromomethyl 3 Methylbenzonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic carbon of 4-(bromomethyl)-3-methylbenzonitrile is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the displacement of the bromide leaving group, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Alkylations with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The reaction of this compound with heteroatom nucleophiles is a common strategy for introducing the 4-cyano-2-methylbenzyl moiety into various molecular scaffolds. These reactions typically proceed via an SN2 mechanism.

Nitrogen Nucleophiles : Primary and secondary amines, as well as nitrogen-containing heterocycles, readily displace the benzylic bromide to form new C-N bonds. wikipedia.org For example, the alkylation of amines is a fundamental transformation in the synthesis of many pharmacologically active compounds. nih.govmasterorganicchemistry.com In a related reaction, the sodium salt of 1,2,4-triazole (B32235) reacts with 4-(bromomethyl)benzonitrile in solvents like dimethylformamide (DMF) to produce 4-[1-(1,2,4-triazolyl)methyl]benzonitrile, an intermediate in the synthesis of the drug Letrozole. googleapis.com Similarly, sulfonamides can be N-alkylated using substituted benzyl (B1604629) bromides in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF. google.com The rate of these reactions is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. masterorganicchemistry.com

Oxygen Nucleophiles : Alkoxide ions, generated from alcohols using a strong base like sodium hydride (NaH), are effective nucleophiles for synthesizing ethers via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the SN2 attack of the alkoxide on the benzylic carbon. masterorganicchemistry.com Phenoxides can be used similarly to form aryl benzyl ethers. The choice of a polar aprotic solvent, such as THF or DMF, is typical for these reactions to enhance the nucleophilicity of the alkoxide.

Sulfur Nucleophiles : Thiolates, which are the conjugate bases of thiols, are excellent nucleophiles and react efficiently with benzylic bromides to form thioethers (sulfides). jmaterenvironsci.com Due to the high acidity of thiols compared to alcohols, weaker bases like potassium carbonate (K₂CO₃) or even triethylamine (B128534) (Et₃N) can be sufficient to generate the requisite thiolate nucleophile in situ. jmaterenvironsci.comyoutube.com These S-alkylation reactions are generally fast and high-yielding. researchgate.net

Table 1: Representative Alkylations with Heteroatom Nucleophiles on Analogous Benzyl Bromides

| Nucleophile | Electrophile | Base/Solvent | Product | Reference |

| 1,2,4-Triazole Sodium Salt | 4-(Bromomethyl)benzonitrile | DMF | 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile | googleapis.com |

| (R)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide | 3-(4-Bromomethyl-3-fluoro-benzyl)-1,2,4-oxadiazole | Cs₂CO₃ / DMF | (R)-2-(4-chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide | google.com |

| Thiophenol | Benzyl Bromide | K₂CO₃ / Water | Benzyl phenyl sulfide | jmaterenvironsci.com |

| Sodium Ethoxide | Benzyl Bromide | Ethanol | Benzyl ethyl ether | masterorganicchemistry.com |

Formation of Carbon-Carbon Bonds via Nucleophilic Substitution

The formation of new carbon-carbon bonds can be achieved by reacting this compound with suitable carbon nucleophiles. A classic example is the reaction with cyanide ions, which replaces the bromide with a nitrile group, thereby elongating the carbon chain.

In a typical procedure for benzylic bromides, sodium cyanide (NaCN) is used as the cyanide source in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemspider.com This reaction proceeds readily to form the corresponding arylacetonitrile derivative. This transformation is valuable for synthesizing precursors for carboxylic acids (via hydrolysis), amines (via reduction), and various heterocyclic compounds. Other carbon nucleophiles, such as enolates derived from ketones or esters and organometallic reagents like organocuprates, can also be employed to form C-C bonds, significantly expanding the synthetic utility of this substrate. rsc.org

Table 2: Example of C-C Bond Formation via Nucleophilic Substitution

| Nucleophile | Substrate | Solvent / Temp. | Product | Yield | Reference |

| Sodium Cyanide (NaCN) | 2-Bromo-1-bromomethyl-5-methoxy-3-methyl benzene (B151609) | DMSO / 90 °C | 2-(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile | 87% | chemspider.com |

Mechanistic Investigations of SN1/SN2 Pathways

Nucleophilic substitution reactions at a benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the operative pathway is determined by the structure of the substrate, the nucleophile, the leaving group, and the solvent. jmaterenvironsci.com

This compound is a primary (1°) benzylic halide. Primary halides strongly favor the SN2 pathway due to the relatively low steric hindrance at the reaction center and the high energy of the corresponding primary carbocation that would be required for an SN1 mechanism. jmaterenvironsci.com The SN2 reaction involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion and inversion of stereochemistry if the carbon were chiral.

The substituents on the aromatic ring significantly influence the reaction rate.

Electronic Effect : The para-nitrile group (-CN) is strongly electron-withdrawing. This effect destabilizes the development of positive charge on the benzylic carbon, making a potential SN1 carbocation intermediate highly unfavorable. google.com Conversely, this electron-withdrawing effect can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the SN2 reaction.

Steric Effect : The methyl group is located ortho to the bromomethyl group. This proximity introduces steric hindrance, which can impede the backside approach of the nucleophile required for the SN2 transition state. This steric effect would be expected to decrease the reaction rate compared to an unhindered analogue like 4-(bromomethyl)benzonitrile.

Therefore, the reactivity of this compound in nucleophilic substitution is a balance between the electronically activating (for SN2) and SN1-disfavoring nature of the nitrile group and the sterically retarding effect of the ortho-methyl group. The reaction is overwhelmingly likely to proceed via an SN2 mechanism. jmaterenvironsci.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by transition metal catalysts, most notably palladium, to participate in cross-coupling reactions. This allows for the formation of carbon-carbon bonds with different types of coupling partners.

Suzuki-Miyaura Coupling and Related Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgrsc.org While most commonly applied to sp²-hybridized halides (aryl/vinyl halides), conditions have been developed for the successful coupling of sp³-hybridized electrophiles like benzyl halides. chemicalbook.comnih.gov

The catalytic cycle for the Suzuki coupling of a benzyl bromide generally involves three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a benzyl-palladium(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Typical conditions involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PPh₃, or more specialized Buchwald ligands), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govyoutube.com

Table 3: General Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides

| Component | Example | Purpose | Reference |

| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Facilitates oxidative addition/reductive elimination | chemicalbook.com |

| Boron Reagent | Potassium Aryltrifluoroborate (1.01 eq.) | Provides the nucleophilic carbon partner | chemicalbook.com |

| Base | Cesium Carbonate (Cs₂CO₃) (3 eq.) | Activates the boron reagent for transmetalation | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME) | Solubilizes reactants and facilitates the reaction | chemicalbook.com |

| Product Type | Diaryl Methane | C(sp³)-C(sp²) coupled product | chemicalbook.com |

Steric and Electronic Influences on Coupling Efficiency and Regioselectivity

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the steric and electronic properties of the substrates and ligands. googleapis.com

Electronic Influence : The electron-withdrawing nitrile group at the para-position makes the C-Br bond more polarized and the benzylic carbon more electrophilic. This generally facilitates the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. chemicalbook.com Therefore, electron-poor benzyl bromides can be effective coupling partners.

Steric Influence : The methyl group at the ortho position to the reacting C-Br bond introduces significant steric bulk. This steric hindrance can impede the approach of the bulky palladium-ligand complex to the C-Br bond, slowing down the rate of oxidative addition. googleapis.com This effect can lead to lower yields or require more forcing reaction conditions (e.g., higher temperatures, more active catalysts) compared to sterically unhindered substrates like 4-(bromomethyl)benzonitrile. The choice of a sufficiently bulky yet active phosphine ligand on the palladium catalyst is crucial to overcome this steric challenge and promote efficient coupling.

Application in Polyaromatic and Heteroaromatic Scaffolds

The benzylic bromide group in this compound serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. pressbooks.pub This reactivity is harnessed in the synthesis of complex molecular architectures, including polyaromatic and heteroaromatic systems. The introduction of the 4-cyano-2-methylbenzyl moiety can be a crucial step in building larger, functionalized molecules.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of intricate scaffolds. nih.gov These scaffolds are often the core structures of molecules with significant applications in materials science and medicinal chemistry. mdpi.com The synthesis of heteroaromatic compounds, in particular, has been a subject of intense research due to their prevalence in pharmaceuticals and agrochemicals. mdpi.com

Reactions Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities.

The nitrile group can undergo hydrolysis to form a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. The resulting carboxylic acid can then participate in further reactions, such as amidation. Amidation is a key reaction for the synthesis of many organic molecules, including active pharmaceutical ingredients (APIs). chemrxiv.org The reaction generally involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. chemrxiv.org

Table 1: Examples of Amidation Reaction Conditions

| Coupling Agent | Base/Additive | Solvent | Temperature (°C) |

|---|---|---|---|

| CDI | - | CH3CN | 50 |

| EDC.HCl | DIPEA | EtOAc | 25 |

This table is based on general amidation conditions and not specific to the hydrolysis product of this compound.

The nitrile group can be reduced to a primary amine. libretexts.org This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere at elevated temperature and pressure. libretexts.org Selective reduction of a nitrile in the presence of other reducible functional groups can be achieved by careful selection of the reducing agent and reaction conditions. researchgate.netcalvin.edu For example, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, has been used for the reduction of nitriles to Boc-protected amines. organic-chemistry.org

The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. nih.gov This reaction is a widely used method for synthesizing 5-substituted-1H-tetrazoles. youtube.com The reaction is often facilitated by a Lewis or Brønsted acid. youtube.com Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids, improving the physicochemical properties of drug candidates. beilstein-journals.orgnih.gov

The formation of tetrazoles from nitriles and azides is a powerful tool in drug discovery, allowing for the introduction of this important heterocyclic scaffold. beilstein-journals.orgnih.govgoogle.com The reaction can be carried out using various azide (B81097) sources, including sodium azide in the presence of an acid catalyst like ammonium (B1175870) chloride. youtube.com

Transformations of the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The substituents on the benzene ring, the bromomethyl and cyano groups, influence the rate and regioselectivity of these reactions.

The methyl group is an activating group and an ortho-, para-director, while the cyano and bromomethyl groups are deactivating and meta-directing. The interplay of these directing effects determines the position of the incoming electrophile. The mechanism of electrophilic aromatic substitution generally involves a two-step process: the formation of a positively charged intermediate called an arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

For example, in a nitration reaction, the nitronium ion (NO₂⁺) acts as the electrophile. wikipedia.org The substitution pattern on the aromatic ring of this compound would be a result of the combined electronic and steric effects of the existing substituents.

Functional Group Interconversions on the Aromatic Core

The reactivity of the aromatic core of this compound is primarily centered around the chemical transformations of the cyano and methyl substituents. These groups can undergo a variety of reactions, including hydrolysis, reduction, and oxidation, to yield a diverse array of derivatives.

Hydrolysis of the Cyano Group

Reduction of the Cyano Group

The nitrile functionality can be reduced to a primary amine, providing a pathway to aminomethyl derivatives. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH4). numberanalytics.combyjus.commasterorganicchemistry.comchemistrysteps.com This reagent is capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines. The general reaction involves the treatment of the nitrile with LiAlH4 in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic hydrogenation is another effective method for the reduction of nitriles. researchgate.netrsc.orgresearchgate.net This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas or ammonium formate. rsc.org While providing a milder alternative to metal hydride reductions, the conditions must be carefully controlled to avoid side reactions, such as hydrogenolysis of the bromomethyl group.

A partial reduction of the nitrile group to an aldehyde is also possible. For example, the treatment of 4-(bromomethyl)benzonitrile with diisobutylaluminum hydride (DIBAL-H) at low temperatures leads to the formation of 4-(bromomethyl)benzaldehyde. rsc.org This reaction provides a valuable route to the corresponding aldehyde derivative.

Oxidation of the Methyl Group

The methyl group on the aromatic ring can be oxidized to a carboxylic acid, a transformation that significantly alters the electronic and steric properties of the molecule. A common and potent oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4). nih.govnih.gov The oxidation of alkylbenzenes with KMnO4 is a well-established method for the synthesis of benzoic acids. The reaction typically requires heating and can be carried out in neutral or alkaline conditions. However, it is important to note that the bromomethyl group may also be susceptible to oxidation under harsh conditions.

The following table summarizes the key functional group interconversions on the aromatic core of this compound and its close analogs, along with the reagents and resulting products.

| Starting Material | Reagent(s) | Product | Transformation |

| 4-Bromo-3-methylbenzonitrile | H₂O, H⁺ or OH⁻ | 4-Bromo-3-methylbenzoic acid | Hydrolysis of cyano group |

| 4-(Bromomethyl)benzonitrile | 1. LiAlH₄ 2. H₂O | 4-(Aminomethyl)-3-methylbenzylamine | Reduction of cyano group |

| 4-(Bromomethyl)benzonitrile | H₂, Pd/C | 4-(Aminomethyl)-3-methylbenzonitrile | Reduction of cyano group |

| 4-(Bromomethyl)benzonitrile | DIBAL-H | 4-(Bromomethyl)benzaldehyde | Partial reduction of cyano group |

| This compound | KMnO₄ | 4-(Bromomethyl)-3-carboxybenzonitrile | Oxidation of methyl group |

| 4-Methylbenzoic acid | N-Bromosuccinimide, Benzoyl peroxide | 4-(Bromomethyl)benzoic acid | Bromination of methyl group |

Applications of 4 Bromomethyl 3 Methylbenzonitrile in the Synthesis of Complex Molecular Architectures

Precursor to Nitrogen-Containing Heterocyclic Compoundscrescentchemical.comyoutube.comyoutube.com

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds, including a vast number of pharmaceuticals. crescentchemical.comyoutube.comyoutube.com The structure of 4-(bromomethyl)-3-methylbenzonitrile provides two reactive sites that can be exploited to construct these important ring systems.

Synthesis of Isoxazoles and Tetrazolesyoutube.comorganic-chemistry.orgacs.org

The nitrile functionality of this compound is a key precursor for the synthesis of tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common and effective method for forming the tetrazole ring. youtube.comacs.org In a typical procedure, the benzonitrile (B105546) derivative would be reacted with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst to activate the nitrile group. youtube.com

While direct synthesis of isoxazoles from the nitrile group is less common, the bromomethyl group can be used to introduce the necessary functionality. Isoxazoles are generally synthesized through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.org The bromomethyl group of this compound can be converted into an alkyne through a series of standard organic transformations. This subsequent alkyne can then undergo cycloaddition with a nitrile oxide to yield the desired isoxazole (B147169) ring.

Table 1: Synthesis of Heterocycles from Benzonitrile Derivatives

| Heterocycle | General Method | Reactant with Benzonitrile Derivative | Key Reaction Type |

| Tetrazole | Reaction with azide | Sodium Azide (NaN₃) | [2+3] Cycloaddition |

| Isoxazole | Reaction of derived alkyne with nitrile oxide | Nitrile Oxide (R-CNO) | 1,3-Dipolar Cycloaddition |

Formation of Other Annulated Systems

The reactive nature of the bromomethyl group allows for its participation in cyclization reactions to form annulated, or fused-ring, systems. For instance, it can react with a nucleophile that is part of another ring system to create a bridge and thus a more complex, polycyclic architecture. The specific annulated systems that can be formed are diverse and depend on the nature of the reaction partner.

Building Block for Advanced Organic Ligandschemscene.comsumitomo-chem.co.jp

Organic ligands are crucial in coordination chemistry and materials science, where they are used to bind to metal ions to form complexes with specific properties. The dual functionality of this compound makes it an excellent starting material for the design of sophisticated ligands. chemscene.comsumitomo-chem.co.jp

Design and Synthesis of Chelating Ligandsnih.govresearchgate.net

Chelating ligands are organic molecules that can bind to a central metal ion at two or more points. The synthesis of such ligands from this compound can be envisaged through reactions that modify both the bromomethyl and nitrile groups. For example, the bromomethyl group can be used to attach the benzonitrile moiety to a larger molecular scaffold containing other donor atoms. Subsequently, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are excellent coordinating groups. This step-wise functionalization allows for the creation of ligands with tailored pockets for specific metal ions. A series of N-benzyl piperidine (B6355638) derivatives have been designed and synthesized for their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Coordination Chemistry Applications (e.g., with Metal Ions like Ag(I))researchgate.netnih.govresearchgate.netmostwiedzy.pl

Table 2: Potential Coordination Modes of Ligands Derived from this compound

| Functional Group on Ligand | Potential Coordinating Atom | Example Metal Ion |

| Nitrile (-CN) | Nitrogen | Ag(I) |

| Carboxylic Acid (-COOH) | Oxygen | Various |

| Amine (-CH₂NH₂) | Nitrogen | Various |

Intermediate in Multi-Step Total Synthesis Endeavorsyoutube.comyoutube.comnih.govevonik.com

The Strategic Role of this compound in the Blueprint of Complex Molecular Synthesis

The construction of intricate molecular architectures, a cornerstone of modern chemistry, relies heavily on the strategic use of versatile building blocks. Among these, this compound emerges as a compound of significant interest. Its unique combination of a reactive benzylic bromide, an electron-withdrawing nitrile group, and a sterically influential methyl group on a benzene (B151609) ring scaffold makes it a valuable tool in the hands of synthetic chemists. This article explores the applications of this compound, focusing on its strategic implementation in retrosynthetic analysis and its contribution to the generation of molecular diversity.

1 Strategic Use in Retrosynthetic Analysis

Retrosynthetic analysis is the art of deconstructing a complex target molecule into simpler, commercially available starting materials. This process involves a series of "disconnections" of chemical bonds, which correspond to reliable forward chemical reactions. The strategic value of this compound in this context lies in its predictable reactivity as a key electrophilic fragment.

The primary point of disconnection associated with this molecule is the carbon-bromine bond of the bromomethyl group. This bond is readily cleaved in a retrosynthetic sense, identifying the 4-(bromomethyl)-3-methylbenzoyl moiety as a synthon that can be introduced via nucleophilic substitution. In the forward synthesis, the benzylic bromide is an excellent electrophile for a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.

Key Disconnection Strategies:

| Target Substructure | Retrosynthetic Disconnection | Corresponding Forward Reaction |

| R-O-CH₂-Ar | C-O Bond | Williamson Ether Synthesis |

| R₂N-CH₂-Ar | C-N Bond | N-Alkylation |

| R-S-CH₂-Ar | C-S Bond | S-Alkylation |

| R-CH₂-CH₂-Ar | C-C Bond | Alkylation of a carbanion |

Where Ar represents the 3-methyl-4-cyanophenyl group and R represents a generic organic substituent.

The presence of the nitrile and methyl groups on the aromatic ring also influences retrosynthetic planning. These substituents can be carried through a synthetic sequence to be present in the final target, where they can modulate properties such as polarity, solubility, and biological activity. Alternatively, they can serve as synthetic handles for further transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up additional synthetic pathways. This functional group interconversion is a key consideration in a comprehensive retrosynthetic analysis. The strategic placement of the methyl group can also direct further electrophilic aromatic substitution reactions, should they be required in a synthetic route.

2 Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, often for the purpose of screening for biological activity. cam.ac.uk This approach is crucial in the discovery of new drug candidates and chemical probes. This compound serves as an excellent building block in DOS due to its ability to be readily incorporated into a variety of molecular scaffolds, thereby introducing both appendage and skeletal diversity.

In a typical DOS workflow, a common core structure is reacted with a diverse set of building blocks. The reactive nature of the benzylic bromide in this compound allows for its efficient coupling with a wide array of nucleophilic partners. By employing a library of diverse nucleophiles (e.g., various amines, phenols, thiols), a large collection of compounds can be rapidly synthesized, each bearing the 3-methyl-4-cyanobenzyl moiety. This process, known as appendage diversity, allows for the systematic exploration of the chemical space around a common scaffold.

Furthermore, the functional groups on the this compound scaffold can be utilized to generate skeletal diversity. For example, the nitrile group can participate in cycloaddition reactions or be transformed into other reactive functional groups that can then undergo intramolecular reactions to form new ring systems. This allows for the creation of libraries of compounds with fundamentally different molecular skeletons from a single starting material.

Example of Diversity Generation:

| Starting Materials | Reaction Type | Resulting Molecular Diversity |

| This compound + Library of diverse amines | N-Alkylation | Appendage diversity (variation in the amine substituent) |

| This compound + Nucleophile with a second reactive site | Alkylation followed by intramolecular cyclization | Skeletal diversity (formation of new heterocyclic or carbocyclic rings) |

The combination of the reactive bromomethyl group with the synthetically versatile nitrile group makes this compound a powerful tool for generating molecular libraries with a high degree of structural and functional diversity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Bromomethyl 3 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This allows for the mapping of the molecular skeleton and the determination of atom connectivity.

The ¹H NMR spectrum of 4-(bromomethyl)-3-methylbenzonitrile reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, located on the benzene (B151609) ring, typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern of the ring in this compound results in a characteristic splitting pattern for these aromatic protons.

The aliphatic protons of the methyl (-CH₃) and bromomethyl (-CH₂Br) groups resonate in the upfield region of the spectrum. The methyl protons typically appear as a singlet, while the bromomethyl protons also present as a singlet due to the absence of adjacent protons. The chemical shift of the bromomethyl protons is influenced by the electronegativity of the adjacent bromine atom, causing them to appear further downfield compared to the methyl protons.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | Aromatic | ~7.3-7.7 | Multiplet |

| -CH₂Br | ~4.5 | Singlet | |

| -CH₃ | ~2.4 | Singlet | |

| 4-Methylbenzonitrile rsc.org | Aromatic | 7.27 (d), 7.52 (d) | Doublet |

| -CH₃ | 2.42 | Singlet | |

| 4-(Bromomethyl)benzoic acid spectrabase.com | Aromatic | ~7.4-8.1 | Multiplet |

| -CH₂Br | ~4.5 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR analysis.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the nitrile carbon (-C≡N), the quaternary aromatic carbons, the protonated aromatic carbons, the methyl carbon (-CH₃), and the bromomethyl carbon (-CH₂Br). The chemical shift of the nitrile carbon is characteristically found in the downfield region (around 118-120 ppm). The aromatic carbons resonate in the range of approximately 110-145 ppm. The aliphatic carbons of the methyl and bromomethyl groups appear at higher field strengths.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Related Structures

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

| This compound | -C≡N | ~118 |

| Aromatic | ~110-145 | |

| -CH₂Br | ~32 | |

| -CH₃ | ~20 | |

| 4-Methylbenzonitrile rsc.org | -C≡N | 119.0 |

| Aromatic | 109.1, 129.7, 131.9, 143.6 | |

| -CH₃ | 21.7 | |

| 4-Bromo-3-methylaniline chemicalbook.com | Aromatic | ~110-145 |

| -CH₃ | ~23 |

Note: The exact chemical shifts are dependent on the experimental conditions.

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. mdpi.com For a derivative of this compound, COSY would confirm the coupling between adjacent aromatic protons. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For instance, the proton signal of the methyl group would show a correlation to the carbon signal of that same methyl group. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduuvic.ca This is particularly powerful for piecing together the molecular structure by identifying longer-range connectivities. youtube.com For example, the protons of the bromomethyl group would show a correlation to the aromatic carbon to which it is attached, as well as to the adjacent aromatic carbons. rsc.org

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. chem-agilent.com This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula. nih.gov For this compound (C₉H₈BrN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.9913 |

| [M+Na]⁺ | 231.9732 |

Data sourced from computational predictions and may vary slightly from experimental values. uni.lu

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. libretexts.orgwhitman.edu For this compound, common fragmentation pathways would include the loss of the bromine atom or the cleavage of the bromomethyl group. youtube.com The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. wikipedia.org The presence of bromine is also readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance. This results in two molecular ion peaks separated by two mass units.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint. For the structural elucidation of this compound, both Fourier Transform Infrared (FTIR) and Raman spectroscopy are employed to obtain a comprehensive understanding of its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. The resulting FTIR spectrum displays a pattern of absorption bands, with the position, intensity, and shape of these bands being characteristic of specific functional groups present in the molecule.

For this compound, the key functional groups are the nitrile (-C≡N), the bromomethyl (-CH₂Br) group, the methyl (-CH₃) group, and the substituted benzene ring. The characteristic infrared absorption frequencies for these groups can be predicted based on established correlation tables and data from similar compounds. spectroscopyonline.comnist.gov

The nitrile group (C≡N) exhibits a strong and sharp absorption band in the region of 2240-2220 cm⁻¹ for aromatic nitriles due to the stretching vibration of the carbon-nitrogen triple bond. spectroscopyonline.com The aromatic nature of the ring system slightly lowers the frequency compared to saturated nitriles. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H stretching vibrations from the methyl and bromomethyl groups are anticipated in the 3000-2850 cm⁻¹ range.

The presence of the bromomethyl group can be identified by the C-Br stretching vibration, which typically appears in the fingerprint region, often between 600 and 500 cm⁻¹. Bending vibrations of the CH₂ group are also expected. The methyl group will show characteristic C-H bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The substitution pattern on the benzene ring gives rise to a specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

A hypothetical FTIR data table for this compound is presented below, based on characteristic vibrational frequencies of its constituent functional groups. spectroscopyonline.comnist.govresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2975 | Medium | Asymmetric CH₃ Stretch |

| ~2925 | Medium | Asymmetric CH₂ Stretch |

| ~2870 | Medium | Symmetric CH₃ Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1605, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1450 | Medium | Asymmetric CH₃ Bend |

| ~1380 | Medium | Symmetric CH₃ Bend |

| ~1250 | Medium | CH₂ Wag |

| ~880, ~820 | Strong | Aromatic C-H Out-of-plane Bend |

| ~650 | Medium | C-Br Stretch |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. libretexts.orghoriba.com It measures the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered with a change in energy, and this energy difference corresponds to the energy of a molecular vibration. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. libretexts.org Therefore, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations and vibrations of non-polar bonds are expected to be particularly Raman active. The C≡N stretching vibration, while strong in the FTIR, will also show a strong and sharp band in the Raman spectrum, typically in a similar region around 2230 cm⁻¹. researchgate.netchemicalbook.com The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are characteristically strong in Raman spectra. researchgate.net The C-Br stretch is also expected to be readily observable.

A representative table of expected Raman shifts for this compound is provided below, highlighting the complementary nature of this technique to FTIR. s-a-s.orgresearchgate.net

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2920 | Strong | CH₂/CH₃ Stretch |

| ~2230 | Very Strong | C≡N Stretch |

| ~1605 | Strong | Aromatic C=C Ring Stretch |

| ~1210 | Medium | Aromatic Ring In-plane Bend |

| ~1000 | Very Strong | Aromatic Ring Breathing Mode |

| ~820 | Medium | Aromatic Ring Trigonal Bend |

| ~650 | Strong | C-Br Stretch |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a premier technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. ncl.ac.uk

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure. semanticscholar.org The first step in this analysis is to grow a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with X-rays. semanticscholar.org The resulting diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry).

The analysis would reveal the precise bond lengths and angles of the entire molecule. For instance, the C-C bond lengths within the benzene ring would be expected to be intermediate between single and double bonds, though with slight variations due to the substituents. The C-C≡N moiety is expected to be nearly linear. The geometry around the benzylic carbon atom of the bromomethyl group would be tetrahedral.

A hypothetical table of selected crystallographic data for this compound is presented below, illustrating the type of information that would be obtained from a single-crystal XRD study. acs.orgnih.govkpi.ua

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~870 |

| Z | 4 |

Elucidation of Stereochemical Features and Crystal Packing

Beyond the geometry of a single molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. acs.orgnih.gov This packing is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds.

The analysis would also reveal any specific stereochemical features. While this compound itself is achiral, the conformation of the bromomethyl group relative to the benzene ring (i.e., the C-C-C-Br dihedral angle) would be precisely determined. The study of crystal packing can also reveal the presence of polymorphism, where the same compound can crystallize in different forms with different physical properties. acs.org The interactions stabilizing the crystal structure, such as π-π stacking between the aromatic rings of neighboring molecules, would also be characterized. mdpi.com

Theoretical and Computational Investigations of 4 Bromomethyl 3 Methylbenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.

Geometry Optimization and Molecular Structure Prediction

This subsection would typically involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of atoms in the 4-(Bromomethyl)-3-methylbenzonitrile molecule. The resulting data would include optimized bond lengths, bond angles, and dihedral angles. However, no specific studies providing these optimized parameters for this compound are available.

Vibrational Frequency Analysis and Simulation of Spectra

Following geometry optimization, vibrational frequency calculations are generally performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. This analysis helps in the assignment of experimental vibrational bands to specific molecular motions. There are currently no published simulated vibrational spectra for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. An MEP analysis for this compound would provide valuable insights into its reactive behavior, but such a study is not currently available.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy as a function of these rotations, an energy landscape can be constructed to identify the most stable conformers. For this compound, this would be particularly relevant for the rotation of the bromomethyl group. However, no conformational analysis studies for this compound have been published.

Quantum Chemical Parameters for Reactivity and Stability

From the energies of the frontier orbitals, various quantum chemical parameters can be calculated to further describe the reactivity and stability of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of a molecule's chemical behavior. At present, there is no reported data for these quantum chemical parameters for this compound.

Comparison of Theoretical Predictions with Experimental Data

A comprehensive comparison between theoretical predictions and experimental data for this compound is not available in the reviewed scientific literature. While computational studies and experimental analyses are common for characterizing novel compounds, specific research detailing these comparisons for this compound could not be located.

Theoretical investigations of chemical compounds often employ methods like Density Functional Theory (DFT) to calculate optimized molecular geometry (bond lengths and angles) and vibrational frequencies. These calculated values are then typically compared with experimental data obtained from techniques such as X-ray crystallography for molecular geometry, and Fourier-transform infrared (FTIR) and Raman spectroscopy for vibrational frequencies. This comparative analysis is crucial for validating the computational model and providing a more complete understanding of the compound's properties.

For structurally similar compounds, such as other substituted benzonitriles, published studies have demonstrated a strong correlation between theoretically predicted and experimentally observed data. These studies often present detailed tables comparing, for instance, calculated vibrational modes with the corresponding peaks in experimental FTIR and FT-Raman spectra. However, despite a thorough search, no such specific data tables or detailed research findings could be found for this compound.

Therefore, the generation of data tables and a detailed discussion comparing the theoretical and experimental findings for this specific compound is not possible based on the currently accessible information.

Future Perspectives and Emerging Research Opportunities for 4 Bromomethyl 3 Methylbenzonitrile

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of benzylic bromides often involves radical bromination using reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride (CCl₄), which are now recognized as hazardous to the environment. Future research will increasingly focus on developing greener and more sustainable synthetic methodologies.

Key Research Directions:

Photocatalytic Bromination: Visible-light-mediated photocatalysis represents a promising green alternative. organic-chemistry.orgbohrium.com This method can activate benzylic C-H bonds under mild conditions, often using readily available and less toxic bromine sources. Research into optimizing photocatalysts and reaction conditions for the selective bromination of 3-methylbenzonitrile (B1361078) to yield 4-(bromomethyl)-3-methylbenzonitrile will be a significant area of focus.

Benign Solvent Systems: The replacement of hazardous solvents is a cornerstone of green chemistry. rsc.org Investigations into the use of eco-friendly solvents like acetonitrile (B52724) or even solvent-free reaction conditions for the synthesis of this compound are crucial. organic-chemistry.org For instance, studies on related benzyl (B1604629) bromides have demonstrated successful synthesis in acetonitrile, avoiding harmful chlorinated solvents. organic-chemistry.org

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as ball milling, offers a powerful green approach. beilstein-journals.orgacs.orgnih.gov This technique can reduce waste, shorten reaction times, and sometimes lead to different product selectivities compared to solution-based methods. beilstein-journals.orgacs.orgnih.gov Exploring the mechanochemical synthesis of this compound from 3,4-dimethylbenzonitrile (B1346954) could provide a highly efficient and environmentally friendly production route. Early examples have shown the successful mechanochemical synthesis of phosphonium (B103445) salts from triphenylphosphine (B44618) and alkyl bromides. rsc.org

Biocatalytic Approaches: While direct biocatalytic bromination is challenging, green synthesis can also focus on the nitrile functionality. Researchers have developed enzymatic methods to produce benzonitriles from benzylic alcohols using enzymes like galactose oxidase, avoiding toxic cyanide reagents. uva.nl Future work could explore integrated chemo-enzymatic pathways where a biocatalytically produced substituted benzonitrile (B105546) is then subjected to a green bromination step. Furthermore, aldoxime dehydratases are being explored for the sustainable synthesis of various nitriles in water. escholarship.orgresearchgate.net

Exploration of Novel Catalytic Transformations

The reactivity of the benzylic bromide in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling and functionalization reactions. Future research will likely focus on expanding its synthetic utility through the development of novel catalytic systems.

Key Research Directions:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for forming C-C bonds. Recent studies have shown the efficient cross-coupling of benzyl bromides with lithium acetylides, a reaction that proceeds rapidly at room temperature and tolerates sensitive functional groups like nitriles. rsc.org This opens up avenues for the alkynylation of this compound, creating highly versatile synthons for further transformations.

Cooperative Catalysis: Generating benzylic radicals from their corresponding halides under mild conditions is a significant challenge. Cooperative catalysis, using a combination of a nucleophilic catalyst (like lutidine) and a photocatalyst, has emerged as an effective method to activate otherwise unreactive benzyl halides. acs.orgnih.gov Applying this strategy to this compound could enable its use in radical-mediated Giese-type additions to electron-deficient alkenes, expanding its reaction scope.

C-C Bond Insertion Reactions: A novel transformation involves the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of electron-rich benzyl bromides, catalyzed by a Lewis acid like SnBr₄. nih.gov This reaction creates valuable products with benzylic quaternary centers. Investigating the applicability of this homologation reaction to this compound could lead to the synthesis of complex molecular scaffolds.

Dual-Functionality Catalysis: Research into catalytic systems that can selectively activate either the benzylic bromide or the nitrile group, or even both in a controlled manner, would be highly valuable. This could involve developing catalysts that differentiate between the two reactive sites based on reaction conditions or co-catalysts.

Application in Advanced Materials Science (e.g., polymer precursors, functional materials)

The presence of both a polymerizable handle (via the benzylic bromide) and a polar, functionalizable nitrile group makes this compound an attractive monomer or precursor for advanced materials. nih.gov

Key Research Directions:

Polymer Precursors: The benzylic bromide group can act as an initiator or a point of attachment for polymer chains. Polymers containing bromine can serve as reactive precursors for further modification. researchgate.net For instance, poly(bromoethyl acrylate) has been used as a reactive platform for post-polymerization nucleophilic substitution to create a variety of functional materials. researchgate.net Similarly, polymers derived from or functionalized with this compound could be synthesized, with the nitrile group providing tailored solubility, polarity, and potential for cross-linking or further functionalization.

Functional Polymers: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the creation of polymers with a range of functionalities. nih.gov This could lead to the development of stimuli-responsive materials, where changes in pH or other stimuli alter the polymer's properties. nih.gov Such materials have potential applications in drug delivery systems and smart hydrogels. nih.govscispace.com

Graft and Block Copolymers: The compound can be used to synthesize graft and block copolymers. cmu.edu For example, it could be grafted onto a polyolefin backbone to introduce polarity and functionality, thereby improving properties like adhesion and compatibility in polymer blends. cmu.edu

Below is a table summarizing potential polymer types and their functional attributes derived from this compound.

| Polymer Type | Initiating/Grafting Group | Functional Group | Potential Applications |

|---|---|---|---|

| Homopolymer | Benzylic Bromide | Nitrile | Functional coatings, membranes |

| Block Copolymer | Benzylic Bromide | Nitrile, other monomers | Self-assembling nanomaterials, surfactants scispace.com |

| Graft Copolymer | Benzylic Bromide | Nitrile | Modified polyolefins, compatibilizers cmu.edu |

| Post-functionalized Polymer | Benzylic Bromide | Amine, Carboxylic Acid | pH-responsive materials, drug delivery nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. youtube.comyoutube.com The synthesis and subsequent reactions of this compound are well-suited for this technology.

Key Research Directions:

Continuous Flow Synthesis: Benzylic brominations, which can be exothermic and involve radical intermediates, are safer and more efficiently controlled in continuous flow reactors. organic-chemistry.orgvapourtec.comresearchgate.net Developing a continuous flow process for the synthesis of this compound would enable safer, on-demand production and could be integrated into multi-step, telescoped syntheses. youtube.comvapourtec.com

Automated Reaction Optimization: Automated flow chemistry platforms can rapidly screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions for reactions involving this compound. This accelerates process development and discovery of new transformations.